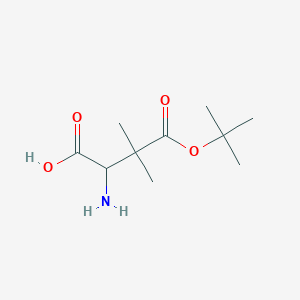![molecular formula C9H19NNa4O7P2 B14755993 [1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)
[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt involves the reaction of a carboxylic acid with phosphorous acid and phosphorous trichloride in a solvent such as chlorobenzene . The reaction mixture is then quenched with water and heated to hydrolyze the phosphonated reaction mass, yielding the desired bisphosphonate .
Industrial Production Methods
Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often obtained as a white crystalline powder, which is then formulated into pharmaceutical preparations .
Análisis De Reacciones Químicas
Types of Reactions
[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bisphosphonates .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt is used as a reagent for studying bone resorption mechanisms and developing new bisphosphonate derivatives .
Biology
In biological research, this compound is used to investigate the cellular and molecular mechanisms of bone metabolism. It helps in understanding how bisphosphonates interact with bone cells and inhibit bone resorption .
Medicine
Medically, this compound is used to treat osteoporosis, metastatic bone disease, and other conditions involving excessive bone loss . It is also being explored for its potential in treating other diseases characterized by abnormal calcium metabolism .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a standard for quality control in the manufacture of bisphosphonate drugs .
Mecanismo De Acción
The primary mechanism of action of [1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical for the mevalonate pathway . This inhibition disrupts the synthesis of isoprenoid compounds, which are essential for the post-translational modification of small GTPase signaling proteins . As a result, the compound effectively inhibits osteoclast-mediated bone resorption .
Comparación Con Compuestos Similares
Similar Compounds
Alendronate: Another nitrogen-containing bisphosphonate used for similar indications.
Risedronate: Known for its high potency and efficacy in treating osteoporosis.
Pamidronate: Used primarily for treating hypercalcemia of malignancy.
Zoledronate: Noted for its long duration of action and use in various bone disorders.
Uniqueness
[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt is unique due to its specific molecular structure, which provides a balance between potency and safety. Its ability to inhibit FPPS with high specificity makes it a valuable therapeutic agent in managing bone resorption disorders .
Propiedades
Fórmula molecular |
C9H19NNa4O7P2 |
|---|---|
Peso molecular |
407.16 g/mol |
Nombre IUPAC |
tetrasodium;3-[methyl(pentyl)amino]-1,1-diphosphonatopropan-1-ol |
InChI |
InChI=1S/C9H23NO7P2.4Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
Clave InChI |
FQKSXGSEWYMBRQ-UHFFFAOYSA-J |
SMILES canónico |
CCCCCN(C)CCC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)










![4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene](/img/structure/B14755999.png)

